5,6-Dimethoxypyridin-2-ol

Overview

Description

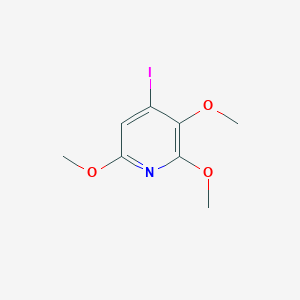

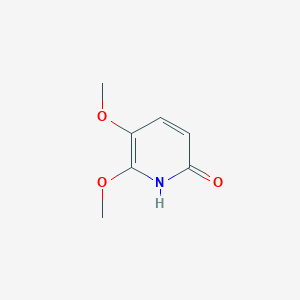

5,6-Dimethoxypyridin-2-ol is a heterocyclic chemical compound that belongs to the pyridine family. It has an empirical formula of C7H9NO3 and a molecular weight of 155.15 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1ccc(O)nc1OC . This indicates that the molecule consists of a pyridine ring with two methoxy groups and one hydroxyl group attached.

Physical And Chemical Properties Analysis

This compound is a solid compound . Unfortunately, the retrieved data does not provide more detailed physical and chemical properties such as melting point, boiling point, or solubility.

Scientific Research Applications

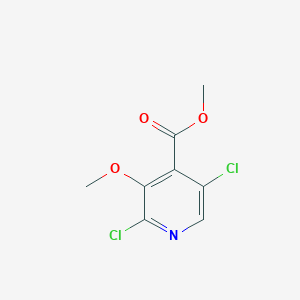

Metal Complexes with 2,6-Dimethoxypyridine-3-carboxylato Ligand

2,6-dimethoxypyridine-3-carboxylic acid (DMPH) has been used to create metal complexes with titanium(IV), tin(IV), and gallium(III). These complexes exhibited varying cytotoxic activities against tumor cell lines, with the tin(IV) and gallium(III) derivatives showing higher cytotoxicity compared to their titanium(IV) counterparts. Among the titanium compounds, differences in cytotoxicity were observed, with complex 4 (mono-(cyclopentadienyl) derivative) displaying higher activity compared to the bis-(cyclopentadienyl) complexes 1–3. The study also included a qualitative UV–vis analysis of the interaction of these complexes with DNA (Gómez‐Ruiz et al., 2011).

Chemical Synthesis and Modification

Synthesis of Macrocyclic Antibiotic Skeleton

The compound 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile is easily convertible into the central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of the macrocyclic antibiotic GE 2270 A. This transformation involves a series of steps including conversion of the 3-cyano and 6-dimethoxymethyl groups into 2-thiazolyl groups, and modification of the 2-pyridone function into a bromoacetyl group, eventually forming a 4-thiazolyl group. This method was applied to the total synthesis of the antibiotic micrococcin P, which shares a similar central skeleton (Okumura et al., 1998).

Photochemical Properties

Photochemical Dimerization of 2-Pyridones and 2-Aminopyridines

Ultraviolet irradiation of various 2-pyridones and 2-aminopyridines, including N,6-dimethyl-2-iminopyridine, resulted in the formation of 1,4-dimers. This process and the subsequent alkaline hydrolysis interrelated the two series of photodimers. The study focused on the detailed analysis of nuclear magnetic resonance (NMR) spectra, and discussed the chemical and physical properties of these dimers, hinting at their potential applications (Taylor & Kan, 1963).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 5,6-Dimethoxypyridin-2-ol is classified under GHS07, indicating that it may cause harm if swallowed (Hazard Statements H302). It is classified as Acute Tox. 4 Oral. It is also classified as a combustible solid (Storage Class Code 11) and has a WGK classification of 3 .

properties

IUPAC Name |

5,6-dimethoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-5-3-4-6(9)8-7(5)11-2/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNOHOBCYBMASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC(=O)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

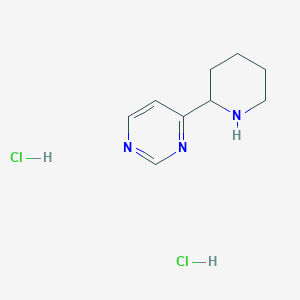

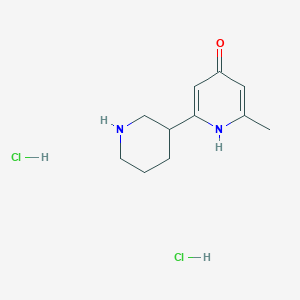

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402699.png)

![4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402707.png)

![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402712.png)

![8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1402713.png)